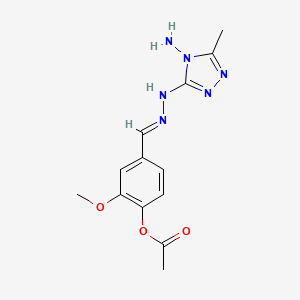![molecular formula C21H25N3O2S B11545197 N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B11545197.png)
N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-メチルピペラジン-1-カルボニル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]ベンザミドは、ピペラジン環、ベンゾチオフェン部分、およびベンザミド基を特徴とする複雑な有機化合物です。
準備方法
合成ルートと反応条件
N-[3-(4-メチルピペラジン-1-カルボニル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]ベンザミドの合成は、通常、複数のステップで実施されます。
ピペラジン誘導体の形成: ピペラジン誘導体は、1,2-ジアミン誘導体とスルホニウム塩の環化反応またはウギ反応を通じて合成できます。.
ベンゾチオフェン部分の導入: ベンゾチオフェン環は、適切な前駆体を含む環化反応を通じて導入できます。
ベンザミドとのカップリング: 最後のステップは、適切な条件下で、ピペラジン-ベンゾチオフェン中間体をベンザミドとカップリングさせることです。多くの場合、EDCIまたはDCCなどのカップリング試薬が使用されます。
工業的生産方法
この化合物の工業的生産は、高収率と純度を確保するために、上記の合成ルートの最適化を伴う可能性があります。これには、プロセスを合理化する、連続フロー反応器や自動合成プラットフォームの使用が含まれる可能性があります。
化学反応の分析
反応の種類
N-[3-(4-メチルピペラジン-1-カルボニル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]ベンザミドは、さまざまな化学反応を起こす可能性があります。これらには以下が含まれます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化できます。
還元: 還元は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬を使用して達成できます。
置換: この化合物は、特にピペラジンとベンゾチオフェン部分で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
置換: アミン、チオール、ハロゲン化物などの求核試薬。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じさせる可能性がありますが、還元はアミンまたはアルコールを生じさせる可能性があります。
科学研究への応用
N-[3-(4-メチルピペラジン-1-カルボニル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]ベンザミドは、科学研究でいくつかの用途があります。
医薬品化学: この化合物は、特にがんや神経疾患の治療における治療薬としての可能性について研究されています。.
生物学研究: さまざまな生物学的経路とメカニズムを研究するためのツール化合物として使用されます。
工業的用途: この化合物は、他の複雑な分子の合成や、さまざまな化学反応の前駆体として使用できます。
科学的研究の応用
N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a precursor in various chemical reactions.
作用機序
N-[3-(4-メチルピペラジン-1-カルボニル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]ベンザミドの作用機序は、特定の分子標的との相互作用に関係しています。 特定の酵素や受容体を阻害することが知られており、さまざまな生物学的経路を調節しています . 特定の分子標的と経路は、特定の用途とコンテキストによって異なる可能性があります。
類似化合物との比較
類似化合物
独自性
N-[3-(4-メチルピペラジン-1-カルボニル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]ベンザミドは、独自の化学的および生物学的特性を与える、官能基の特定の組み合わせによりユニークです。複数の分子標的と相互作用する能力は、研究および治療の両方のコンテキストで汎用性の高い化合物となっています。
特性
分子式 |
C21H25N3O2S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
N-[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C21H25N3O2S/c1-23-11-13-24(14-12-23)21(26)18-16-9-5-6-10-17(16)27-20(18)22-19(25)15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-14H2,1H3,(H,22,25) |
InChIキー |
UOLVWYNTXOKMTQ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B11545116.png)
![1,3,4-triphenyl-N-[(E)-phenylmethylidene]-1H-pyrazol-5-amine](/img/structure/B11545127.png)
![2-chloro-N-(4-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11545142.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11545151.png)

![N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}dibenzo[b,d]furan-3-amine](/img/structure/B11545158.png)
![1,8-Dimethyl-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11545166.png)
![Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-({5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11545168.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545179.png)
![4-(azepan-1-yl)-6-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11545180.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11545186.png)
![2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11545188.png)
![2-[2-(4-Bromophenyl)ethynyl]thiophene](/img/structure/B11545190.png)

